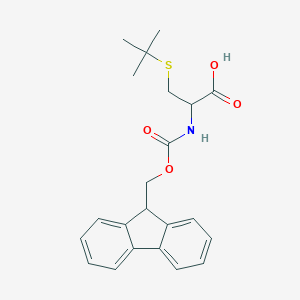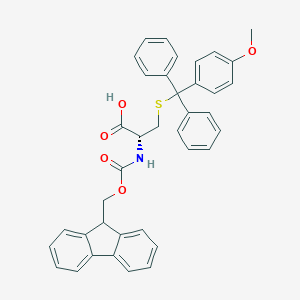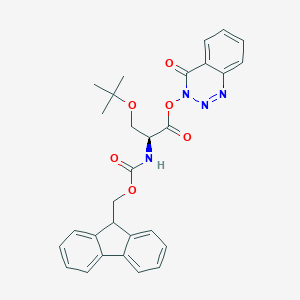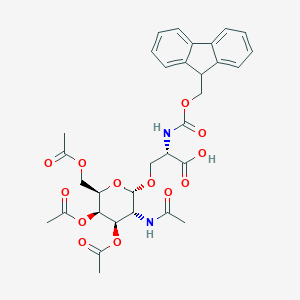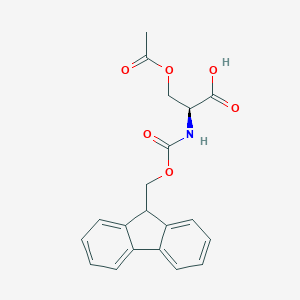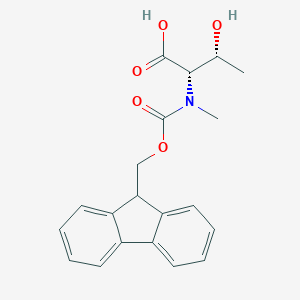
Fmoc-N-Me-Thr-OH
Descripción general
Descripción
Fmoc-N-Me-Thr-OH, also known as (2S,3R)-2-[[9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid, is a derivative of threonine . It is used in research and development .
Synthesis Analysis
Fmoc-N-Me-Thr-OH can be synthesized using a solid-phase synthesis method with a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .Molecular Structure Analysis
The molecular formula of Fmoc-N-Me-Thr-OH is C20H21NO5 . Its average mass is 355.384 Da and its monoisotopic mass is 355.141968 Da .Chemical Reactions Analysis
The Fmoc group in Fmoc-N-Me-Thr-OH is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis
Fmoc-N-Me-Thr-OH has a density of 1.3±0.1 g/cm3, a boiling point of 566.4±50.0 °C at 760 mmHg, and a flash point of 296.4±30.1 °C . Its molecular weight is 355.384 .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-N-Me-Thr-OH is used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acid during the synthesis process. This allows for the selective addition of different amino acids to form a peptide chain .
Enhancement of Bioavailability and Half-Life of Peptides
One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence . Fmoc-N-Me-Thr-OH, being a N-methylated amino acid, can be used in the synthesis of such peptides .
Solid-Phase Synthesis
Fmoc-N-Me-Thr-OH can be synthesized using a solid-phase synthesis method . This involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .
Alkylation Strategies
Two strategies for the alkylation step in the synthesis of Fmoc-N-Me-Thr-OH were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . This shows the versatility of Fmoc-N-Me-Thr-OH in different alkylation strategies .
Hydrogelation
Although this application is not directly related to Fmoc-N-Me-Thr-OH, it’s worth noting that the presence of an additional Fmoc-moiety in certain amino acids has been shown to be important in the hydrogelation process . This suggests potential applications of Fmoc-N-Me-Thr-OH in the field of hydrogelation.
Drug Development
Synthetic peptides, which can be synthesized using Fmoc-N-Me-Thr-OH, have broad applications in research and drug development . They can be used to study protein functions, as therapeutic agents, and in the development of new drugs .
Mecanismo De Acción
Target of Action
Fmoc-N-Me-Thr-OH is a derivative of the amino acid threonine . The primary target of this compound is the amine group of amino acids . It is used as a protecting group in peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-N-Me-Thr-OH acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involving Fmoc-N-Me-Thr-OH is peptide synthesis, specifically SPPS . The Fmoc group protects the amine group of the amino acid during the synthesis process, preventing unwanted side reactions . Once the peptide chain is formed, the Fmoc group is removed, typically using a solution of piperidine .
Pharmacokinetics
The properties of the fmoc group suggest that it would be rapidly removed in a basic environment .
Result of Action
The use of Fmoc-N-Me-Thr-OH in peptide synthesis results in the formation of peptides with protected amine groups . This allows for the controlled formation of peptide bonds without unwanted side reactions . After the peptide chain is formed, the Fmoc group can be removed to yield the final peptide product .
Action Environment
The action of Fmoc-N-Me-Thr-OH is highly dependent on the chemical environment. In a basic environment, the Fmoc group is rapidly removed . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of Fmoc-N-Me-Thr-OH in peptide synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRZKSVPNEMQK-XIKOKIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426649 | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Thr-OH | |
CAS RN |
252049-06-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




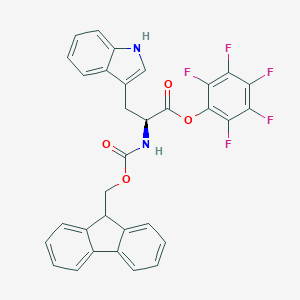

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
